molecular formula C27H22N6 B14657794 1,3,5-Triazine-2,4,6-triamine, N,N,N',N''-tetraphenyl- CAS No. 51131-79-4

1,3,5-Triazine-2,4,6-triamine, N,N,N',N''-tetraphenyl-

Cat. No.: B14657794
CAS No.: 51131-79-4
M. Wt: 430.5 g/mol
InChI Key: VRIFANNSKKQNIX-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound This compound is known for its unique structure, which includes three nitrogen atoms at positions 1, 3, and 5 of the ring, and four phenyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- can be synthesized through various methods. One common approach involves the reaction of cyanuric chloride with aniline in the presence of a base such as sodium hydrogencarbonate. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures (around -5°C) and then allowed to warm to room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of starting materials like cyanuric chloride and aniline make this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The phenyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and other electrophiles. Conditions often involve the use of a base and a solvent like THF.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl-substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms.

Scientific Research Applications

1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and resins, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- involves its interaction with various molecular targets. The phenyl groups enhance its ability to interact with biological molecules, potentially disrupting cellular processes. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes and receptors involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in materials science.

    1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.

    Cyanuric Chloride: A key intermediate in the synthesis of various herbicides and other chemicals.

Uniqueness

1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- is unique due to the presence of four phenyl groups, which significantly alter its chemical properties and potential applications compared to other triazine derivatives. This structural modification enhances its stability and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

51131-79-4

Molecular Formula

C27H22N6

Molecular Weight

430.5 g/mol

IUPAC Name

2-N,2-N,4-N,6-N-tetraphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C27H22N6/c1-5-13-21(14-6-1)28-25-30-26(29-22-15-7-2-8-16-22)32-27(31-25)33(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H2,28,29,30,31,32)

InChI Key

VRIFANNSKKQNIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

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